![molecular formula C20H17ClN4OS B2519017 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897488-15-2](/img/structure/B2519017.png)
4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in 1994 and has since been extensively studied for its potential in cancer treatment.
Applications De Recherche Scientifique
Anticancer Activity
The 7-chloroquinoline moiety, present in our compound, has garnered attention as a potential anticancer agent. It shares structural similarities with established antimalarial drugs like chloroquine. Researchers have explored its use both as a standalone agent and in combination with other anticancer drugs. The compound’s mechanism of action and its impact on cancer cell lines warrant further investigation .
Drug Likeness and Pharmacokinetics
Predicting the pharmacokinetic properties of a compound is crucial for drug development. Researchers have assessed the drug likeness of our compound by analyzing its physicochemical properties. These investigations involve parameters such as solubility, lipophilicity, and metabolic stability. Understanding these characteristics informs decisions about its potential as a drug candidate .
Biological Activity Beyond Cancer
Apart from its anticancer potential, our compound may exhibit other biological activities. Researchers have explored its effects on normal cell lines, shedding light on its broader impact. Investigating its interactions with various cellular components provides valuable insights into its overall biological behavior .
Hybridization Strategies
Molecular hybridization, a promising drug discovery approach, involves combining active compounds or pharmacophoric units from known bioactive molecules. Our compound, with its 1,2,3-triazole moiety, exemplifies this strategy. By fusing different pharmacophores, researchers aim to create novel entities with enhanced efficacy and reduced resistance .
Synthetic Methodology
The synthesis of our compound involves the copper-catalyzed azide–alkyne cycloaddition, leading to 4-amino-7-chloro-based [1,2,3]-triazole hybrids. Characterization techniques such as FTIR, NMR, UV, and HRMS confirm its structure. Understanding the synthetic route aids in optimizing production and scalability .
Other Potential Applications
While the above sections cover key aspects, our compound’s versatility extends beyond these areas. Researchers may explore its use in drug delivery, materials science, or chemical biology. Investigating its interactions with specific targets or pathways could unveil novel applications .
Mécanisme D'action
The mode of action of a compound generally involves its interaction with a specific target, such as a protein or enzyme, leading to a change in the target’s activity. This can affect various biochemical pathways, leading to changes at the molecular and cellular levels . The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .
Propriétés
IUPAC Name |
4-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-2-7-16(21)18-17(13)23-20(27-18)25-10-8-24(9-11-25)19(26)15-5-3-14(12-22)4-6-15/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLDNUOROKBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.